![molecular formula C17H13BrN2O2S B2488630 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325471-37-2](/img/structure/B2488630.png)
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H13BrN2O2S and its molecular weight is 389.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- The compound is involved in reactions under mildly basic conditions, showing potential for various chemical transformations. In a study, brominated lactone reacted with thioamide to produce unexpected products through an Eschenmoser coupling reaction, indicating the compound's reactivity in organic synthesis (Kammel et al., 2015).
Anticancer Potential
- A derivative of the compound was synthesized and characterized, showing promising properties for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
- Some bioactive derivatives of the compound exhibited in vitro antiproliferative activity, underscoring its potential in cancer research and therapy (Vijaya Raj et al., 2007).
Antimicrobial and Antifungal Applications
- Derivatives of 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and shown to possess significant antifungal and antibacterial activities, suggesting their use in the development of new antimicrobial agents (Narayana et al., 2004).
Radiotracer Development
- The compound's derivatives have been explored in the synthesis of radiotracers for positron emission tomography (PET), demonstrating its utility in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
将来の方向性
特性
IUPAC Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBKHBTGJLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)
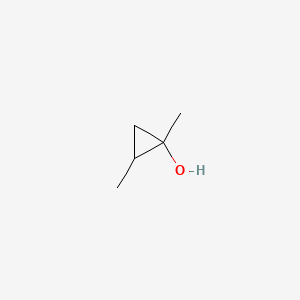

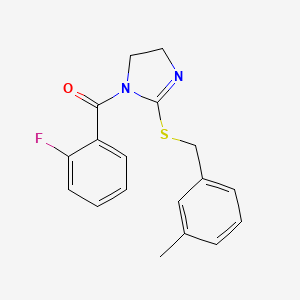
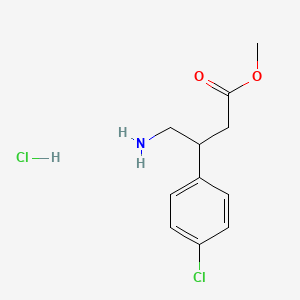
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
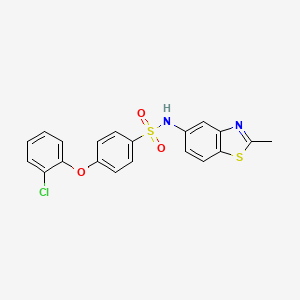
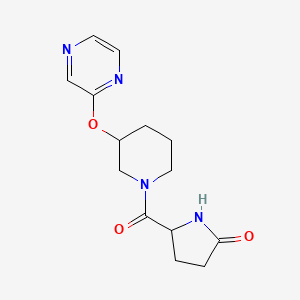
![N-(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2488560.png)
![11-(2,5-dimethylbenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2488563.png)
![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)
